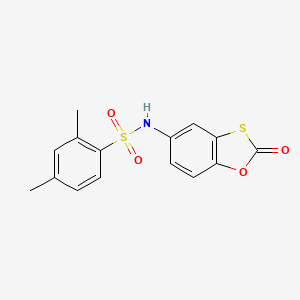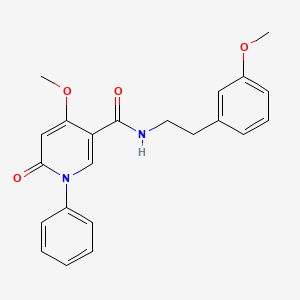![molecular formula C15H11ClN4O2 B2576726 2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide CAS No. 1119498-87-1](/img/structure/B2576726.png)
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide is a complex organic compound featuring a pyridine ring substituted with a carboxamide group, a chloro group, and a phenyl ring that is further substituted with a 3-methyl-1,2,4-oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.
Attachment of the oxadiazole ring to the phenyl ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the oxadiazole moiety to a halogenated phenyl ring.
Formation of the pyridine-3-carboxamide: The pyridine ring can be functionalized with a carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Final assembly: The chloro group is introduced via a halogenation reaction, and the final compound is assembled through a series of coupling and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced, particularly at the oxadiazole ring or the phenyl ring, depending on the reagents and conditions used.
Coupling reactions: The phenyl and pyridine rings can participate in further coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound, with modifications at the chloro group, the oxadiazole ring, or the phenyl ring.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study the biological pathways and molecular targets it interacts with, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: Its chemical properties might make it suitable for use in various industrial processes, such as catalysis or as a building block for more complex molecules.
作用機序
The mechanism by which 2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor binding: It could interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
DNA/RNA interaction: The compound might bind to nucleic acids, affecting their structure and function.
類似化合物との比較
Similar Compounds
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
The uniqueness of 2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide lies in its specific combination of functional groups and their positions on the molecular framework, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c1-9-18-15(22-20-9)10-5-2-3-7-12(10)19-14(21)11-6-4-8-17-13(11)16/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIDCFNLPZJQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2576645.png)
![5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2576649.png)
![2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B2576651.png)
![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2576653.png)





![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide](/img/structure/B2576662.png)
![4-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2576663.png)

